3-(1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide” is a complex organic molecule. Unfortunately, there’s limited information available specifically about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. For instance, a similar compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, had its structure assigned by HRMS, IR, 1H, and 13C NMR experiments .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound aren’t available in the retrieved sources. Such properties can be determined through experimental methods or computational chemistry techniques .Scientific Research Applications
Synthesis and Biological Activity
- Novel compounds derived from benzodifuran and khellinone, including derivatives structurally related to the specified compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed significant inhibition of COX-2 selectivity and displayed analgesic and anti-inflammatory activities, suggesting potential therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Antifungal Effects
- Research into pyridine derivatives, including those similar to the compound , has shown variable and modest antimicrobial activity against several bacteria and fungi, highlighting the potential for developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Dopamine Receptor Partial Agonists
- A study on compounds incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, structurally akin to the compound in focus, revealed high-affinity dopamine receptor partial agonists. These findings suggest potential applications in designing therapeutics for psychiatric disorders such as schizophrenia (D. Möller et al., 2017).
Selective Killing of Bacterial Persisters
- The compound "3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate" (C10), related to the specified chemical, has been shown to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This highlights its potential in addressing antibiotic resistance (Jun-Seob Kim et al., 2011).
GyrB Inhibitors Against Tuberculosis
- Thiazole-aminopiperidine hybrid analogues have been developed as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, sharing structural features with the specified compound, show promise in treating tuberculosis, with one showing significant activity in relevant assays (V. U. Jeankumar et al., 2013).
Properties
IUPAC Name |
3-[1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2S/c1-13(2)25-19(30)10-11-28-20(31)14-6-3-4-9-18(14)29-21(28)26-27-22(29)32-12-15-16(23)7-5-8-17(15)24/h3-9,13H,10-12H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOBBLAUQOMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.